N,N-diisopropyl-N'-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,1-di(propan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLKEIDJQXTQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-81-0 | |
| Record name | 1,1-DIISOPROPYL-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Direct Urea (B33335) Formation from Amine and Isocyanate Precursors
The most straightforward and common method for synthesizing N,N-diisopropyl-N'-phenylurea is the direct reaction between diisopropylamine (B44863) and phenyl isocyanate. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature and generally does not require a base. commonorganicchemistry.com
Nucleophilic Addition Mechanisms in Urea Bond Formation
The general mechanism can be visualized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electron-deficient carbonyl carbon of phenyl isocyanate.
Intermediate Formation: This leads to the formation of a transient, zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen of the original amine to the nitrogen of the isocyanate, resulting in the final this compound.
This process is highly efficient and often provides high yields of the desired product. commonorganicchemistry.com
Role of Steric and Electronic Factors in Coupling Efficiency
Both steric and electronic factors play a crucial role in the efficiency of the coupling reaction between diisopropylamine and phenyl isocyanate.
Electronic Effects:
The electrophilicity of the carbonyl carbon in phenyl isocyanate is a key driver of the reaction. The phenyl group, being electron-withdrawing, enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The nucleophilicity of the amine is also critical. Diisopropylamine is a secondary aliphatic amine, and its nitrogen atom is a reasonably strong nucleophile.
Steric Effects:
While diisopropylamine is a good nucleophile, the two bulky isopropyl groups can introduce steric hindrance. This hindrance can potentially slow down the rate of reaction compared to less hindered amines. youtube.com
Amine-Urea Condensation Reactions
An alternative to the isocyanate route is the condensation of an amine with urea or a urea derivative. This approach avoids the direct handling of potentially hazardous isocyanates. nih.gov
Catalytic Systems for Urea-Amine Condensations
The direct condensation of an amine with urea to form a substituted urea often requires a catalyst and/or elevated temperatures to proceed at a reasonable rate. nih.govrsc.org The reaction typically involves the elimination of ammonia. Various catalytic systems have been developed to facilitate this transformation, including:
Metal Catalysts: Transition metal complexes, such as those based on palladium, have been shown to catalyze the amidation of ureas. organic-chemistry.org
Base Catalysis: In some instances, a base can be used to promote the reaction. nih.gov
Microwave Irradiation: Microwave-assisted synthesis has been employed to accelerate the reaction between urea and amines, often in the presence of a suitable energy-transfer solvent like N,N-dimethylacetamide (DMAC). ijcce.ac.ir
For the synthesis of this compound, a potential pathway could involve the reaction of diisopropylamine with phenylurea. However, forcing this reaction to completion might require harsh conditions due to the relative stability of phenylurea.
Mechanistic Investigations of Condensation Pathways
The mechanism of amine-urea condensation can vary depending on the reaction conditions and the catalyst used. One proposed mechanism, particularly in aqueous solutions at elevated temperatures, involves the decomposition of urea into isocyanic acid and ammonia. nih.gov The in-situ generated isocyanic acid then rapidly reacts with the amine present in the reaction mixture to form the substituted urea. nih.gov This pathway is considered dominant in uncatalyzed reactions. nih.gov
Another possible mechanism, especially under catalytic conditions, is a direct nucleophilic attack of the amine on the carbonyl group of urea, followed by the elimination of ammonia. This process can be facilitated by catalysts that activate the urea molecule.
Theoretical studies, such as those on base-catalyzed urea-formaldehyde condensations, have proposed mechanisms like the E1cb (unimolecular elimination of conjugate base) pathway for the formation of reactive intermediates. nih.govnih.gov While not directly analogous to the synthesis of this compound, these studies highlight the complexity of condensation pathways involving urea.
Derivatization from Phenylurea Scaffolds
A third synthetic strategy involves starting with a simpler, pre-formed phenylurea scaffold and subsequently introducing the diisopropyl groups. One such approach could begin with the synthesis of phenylurea itself. Phenylurea can be prepared by reacting aniline (B41778) with urea, often in the presence of an acid. iglobaljournal.comorgsyn.org
Following the formation of phenylurea, derivatization to introduce the diisopropyl groups would be the next step. This could potentially be achieved through N-alkylation reactions. However, direct alkylation of the nitrogen atoms of phenylurea can be challenging and may lead to a mixture of products, including O-alkylation as a competing reaction. rsc.org Selective di-isopropylation on one of the nitrogen atoms while leaving the other nitrogen unsubstituted would require specific and carefully controlled reaction conditions. A more plausible, albeit multi-step, approach could involve the protection of one of the NH groups of phenylurea, followed by alkylation of the other, and subsequent deprotection.
Another derivatization route involves the synthesis of N-chloroacetyl phenylurea from phenylurea and chloroacetyl chloride. iglobaljournal.com This intermediate can then be reacted with various nucleophiles. While not a direct route to this compound, this demonstrates the potential for modifying the phenylurea backbone.
Interactive Data Table: Synthetic Methods for Urea Formation
| Method | Precursors | Key Features |
| Direct Isocyanate Addition | Diisopropylamine + Phenyl Isocyanate | High efficiency, mild conditions, no base required. commonorganicchemistry.com |
| Amine-Urea Condensation | Diisopropylamine + Phenylurea | Avoids isocyanates, may require catalysts or heat. nih.gov |
| Phenylurea Derivatization | Phenylurea + Alkylating Agent | Multi-step process, potential for side reactions. rsc.orgiglobaljournal.com |
Sequential Functionalization Routes to this compound
A more common and versatile approach to unsymmetrical ureas like this compound involves the sequential reaction of amines with a carbonyl source. The classical method for urea synthesis proceeds through an isocyanate intermediate. nih.gov This intermediate, once formed, readily reacts with a second amine to yield the desired urea derivative. nih.gov
In the context of this compound synthesis, this would typically involve two main pathways:
Phenyl isocyanate pathway: Phenyl isocyanate is reacted with diisopropylamine.
Diisopropylcarbamoyl chloride pathway: Diisopropylamine is first converted to diisopropylcarbamoyl chloride, which is then reacted with aniline.
The isocyanate route is widely employed in both laboratory and industrial settings due to its convenience. nih.gov The isocyanate itself can be generated from the corresponding primary amine (aniline in this case) and phosgene (B1210022) or a phosgene equivalent. nih.gov
Sequential functionalization can also be viewed in the context of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel. For example, a one-pot method for synthesizing unsymmetrical ureas involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, which is tolerant of a wide range of functional groups. organic-chemistry.org
Advanced Synthetic Reagents and Catalytic Approaches
To overcome the limitations and hazards associated with traditional reagents like phosgene, significant research has focused on developing safer and more efficient synthetic methods.
Application of Benzotriazole-Derived Reagents in Urea Synthesis
Benzotriazole and its derivatives have emerged as important reagents in organic synthesis, including the preparation of ureas. gsconlinepress.com N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for synthesizing ureas. nih.gov Another related and effective reagent is 1,1'-carbonylbisbenzotriazole. nih.gov These reagents react with an amine to form an activated intermediate, which then reacts with a second amine to produce the urea. This method avoids the formation of chlorinated byproducts. nih.gov
Benzotriazoles are also used as precursors in various synthetic transformations and can be synthesized through the cyclocondensation of o-phenylenediamines. gsconlinepress.com Their derivatives are valuable in medicinal chemistry and as corrosion inhibitors and photostabilizers. gsconlinepress.commdpi.com
Exploitation of Masked Isocyanates in Catalytic Reactions
Hindered trisubstituted ureas can function as "masked isocyanates," undergoing nucleophilic substitution reactions under neutral conditions. nih.gov This reactivity is in contrast to the general inertness of ureas. nih.gov The mechanism is believed to involve the generation of a transient isocyanate intermediate, which is then trapped by a nucleophile. nih.gov This approach allows for the facile carbamoylation of various nucleophiles, including amines, alcohols, and thiols. nih.gov
The use of masked isocyanates provides a convenient method for the in situ generation of reactive isocyanate species, avoiding the need to handle these often hazardous compounds directly. nih.gov Another route to isocyanates involves the Staudinger-aza-Wittig reaction of iminophosphoranes with carbon dioxide, which is compatible with a wide range of functional groups. beilstein-journals.org
Metal-Catalyzed Syntheses of Urea-Related Structures
Metal-catalyzed reactions offer powerful and atom-economical routes to urea derivatives, often utilizing less toxic starting materials.
Catalytic oxidative carbonylation of amines using carbon monoxide as a C1 source is a prominent method. nih.gov Various transition metals, including palladium, cobalt, nickel, ruthenium, and manganese, have been employed as catalysts for this transformation. nih.govacs.org These reactions are appealing from an atom economy perspective, with the main byproduct being the reduced form of the oxidant. nih.gov
More recently, manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727) has been developed for the synthesis of ureas. acs.orgresearchgate.net This method is highly atom-economic, producing only hydrogen gas as a byproduct. acs.orgresearchgate.net Ruthenium pincer complexes have also been shown to catalyze the direct synthesis of ureas from methanol and amines without the need for additives like bases or oxidants. acs.org
Nickel-catalyzed N-arylation of NH-sulfoximines with aryl halides has also been developed, showcasing the utility of nickel in forming C-N bonds. nih.gov
| Catalyst System | Reactants | Key Features |
| Palladium-based | Amines, Carbon Monoxide, Oxidant | Broadly investigated, potential for complex mixtures. nih.gov |
| Manganese pincer complex | Amines, Methanol | Earth-abundant metal, H₂ as the only byproduct, highly atom-economic. acs.orgresearchgate.net |
| Ruthenium pincer complex | Amines, Methanol | No additives required, one-pot two-step synthesis of unsymmetrical ureas. acs.org |
| Copper(I) oxide | Phenylurea, Aryl Halides | Inexpensive, ligand-free, microwave-assisted. researchgate.netresearchgate.net |
Table 2: Overview of selected metal-catalyzed systems for urea synthesis.
Green Chemistry Principles in this compound Synthesis
The development of environmentally benign synthetic processes is a major focus in modern chemistry. unife.it For the synthesis of this compound, several green chemistry principles can be applied.
The use of safer reagents, such as dimethyl carbonate or urea itself as a carbonyl source, is a key aspect of green urea synthesis. organic-chemistry.orgacs.org The "urea process," which uses urea, alcohol, and amines as raw materials, is a promising green pathway where the byproducts can be recycled. acs.org
Catalytic methods, particularly those using earth-abundant and non-toxic metals like manganese, contribute to greener processes by reducing waste and energy consumption. acs.orgresearchgate.net The dehydrogenative coupling of amines and methanol is a prime example of an atom-economical reaction that aligns with green chemistry principles. acs.orgresearchgate.net
Furthermore, the use of greener solvents and reaction conditions, such as "on-water" reactions, can significantly reduce the environmental impact of chemical syntheses. organic-chemistry.org The development of one-pot and multicomponent reactions also enhances the "greenness" of a process by minimizing purification steps and waste generation. rsc.org The application of process mass intensity (PMI) as a metric helps in evaluating and comparing the sustainability of different synthetic routes. unife.it An efficient green chemistry approach has been successfully applied to the synthesis of N-substituted piperidones, demonstrating the feasibility of these principles in producing complex molecules. nih.gov
Solvent and Catalyst Recycling Methodologies
The principles of green chemistry encourage the use of recyclable solvents and catalysts to minimize waste and environmental impact.
In the context of urea synthesis, several innovative approaches to solvent and catalyst recycling have been explored. While specific studies on this compound are limited, methodologies developed for similar urea syntheses can be considered applicable.
One notable development is the use of the bio-alternative solvent Cyrene® for the synthesis of ureas from isocyanates and secondary amines. Research has demonstrated that Cyrene® can be an effective medium for this type of reaction, and importantly, a simple work-up procedure allows for its removal and potential recycling, offering a significant improvement in molar efficiency compared to standard industrial protocols. rsc.org
For analogous compounds like N,N'-diisopropylthiourea, a method utilizing polyethylene (B3416737) glycol (PEG-400) as a catalyst in water as a solvent has been patented. researchgate.netgoogle.com This system allows for the recycling of both the catalyst and the solvent, presenting a green and cost-effective alternative to traditional methods. researchgate.netgoogle.com The reaction of thiourea (B124793) with diisopropylamine is refluxed under normal pressure, and after cooling, the product precipitates and can be filtered off. The filtrate, containing the PEG-400 catalyst and water, can then be reused in subsequent batches. researchgate.netgoogle.com
Catalytic methods for the synthesis of asymmetric disubstituted ureas using a palladium catalyst in polyethylene glycol or a polyethylene glycol-water solution have also been reported. These methods benefit from an environmentally friendly reaction medium that can be recycled. scispace.com Furthermore, the use of basic ionic liquids, such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), as catalysts for the synthesis of disubstituted ureas from amines and CO2 has been shown to be effective. A key advantage of this approach is the potential for catalyst reuse after a simple separation procedure. scispace.com
The table below summarizes potential recyclable solvent and catalyst systems applicable to the synthesis of this compound based on related chemistries.
| Solvent/Catalyst System | Rationale for Recyclability | Potential Application to this compound Synthesis |
| Cyrene® | A bio-derived solvent with established protocols for removal and reuse. rsc.org | A green alternative to traditional volatile organic solvents like DMF. |
| Water / PEG-400 | The catalyst (PEG-400) is dissolved in the aqueous phase and can be recycled with the solvent after product filtration. researchgate.netgoogle.com | A potentially green and cost-effective system, though reaction compatibility would need to be verified. |
| Polyethylene Glycol / Palladium Catalyst | The reaction medium is environmentally friendly and can be recycled. scispace.com | Applicable for catalytic routes to the target molecule. |
| Ionic Liquids (e.g., [Bmim]OH) | Can be separated from the reaction mixture and reused. scispace.com | Offers a catalyst system that can be recycled for multiple reaction cycles. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. buecher.de The E-factor (Environmental factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.com
The synthesis of this compound from diisopropylamine and phenyl isocyanate is an addition reaction. In principle, addition reactions are highly atom-economical as all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.
Calculation of Theoretical Atom Economy:
The atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the reaction:
Diisopropylamine (C₆H₁₅N) + Phenyl Isocyanate (C₇H₅NO) → this compound (C₁₃H₂₀N₂O)
Molecular Weight of Diisopropylamine = 101.19 g/mol
Molecular Weight of Phenyl Isocyanate = 119.12 g/mol
Molecular Weight of this compound = 220.31 g/mol
Atom Economy (%) = (220.31 / (101.19 + 119.12)) x 100 = 100%
While the theoretical atom economy is 100%, the actual reaction efficiency and the E-factor are influenced by factors such as reaction yield, the use of solvents, catalysts, and reagents for purification. chembam.comgreenchemistry-toolkit.org A high-yielding reaction with minimal use of auxiliary substances will have a high reaction mass efficiency and a low E-factor, indicating a greener process.
The table below presents a comparative analysis of reaction efficiency considerations for different synthetic approaches.
| Synthetic Approach | Theoretical Atom Economy | Factors Affecting Reaction Efficiency and E-Factor |
| Reaction of Diisopropylamine and Phenyl Isocyanate | 100% | - Yield: High yields are typically achieved. - Solvent: The choice of solvent impacts the E-factor. Green solvents like Cyrene® improve sustainability. rsc.org - Purification: The need for purification steps (e.g., chromatography) increases waste and lowers overall efficiency. |
| Catalytic Routes (e.g., from CO2 and amines) | Variable, often less than 100% due to byproducts. | - Catalyst: The efficiency, selectivity, and recyclability of the catalyst are crucial. scispace.com - Reaction Conditions: Temperature, pressure, and reaction time influence yield and selectivity. scispace.com - Byproducts: The formation of byproducts reduces atom economy and increases the E-factor. |
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N,N-diisopropyl-N'-phenylurea in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides unambiguous confirmation of the atomic connectivity and spatial arrangement.
The structural framework of this compound can be pieced together using fundamental NMR experiments. The ¹H NMR spectrum is expected to show distinct signals for the isopropyl groups—a doublet for the methyl protons and a septet for the methine proton—along with signals for the aromatic protons on the phenyl ring and a resonance for the N'-H proton. The ¹³C NMR spectrum would complement this by showing corresponding signals for the different carbon environments.
To confirm these assignments, 2D NMR techniques are employed. A Correlation Spectroscopy (COSY) experiment would show correlations between the coupled protons, such as the isopropyl methyl and methine protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy links protons to their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the isopropyl groups, the urea (B33335) carbonyl, and the phenyl ring. core.ac.uk
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isopropyl CH₃ | ~1.2 (doublet) | ~20 |
| Isopropyl CH | ~4.0 (septet) | ~45 |
| Urea N'-H | Variable, ~8.5 (singlet) | N/A |
| Phenyl C-H (ortho, meta, para) | ~7.0 - 7.5 (multiplets) | ~120 - 140 |
| Urea C=O | N/A | ~155 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
The conformational preferences of this compound in solution, particularly the orientation of the phenyl and isopropyl groups relative to the urea plane, can be investigated using through-space correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.govmdpi.com These experiments detect protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. mdpi.com
For instance, a NOESY experiment could reveal correlations between the N'-H proton and the ortho-protons of the phenyl ring, confirming a specific rotational isomer. Similarly, correlations between the isopropyl methine protons and the phenyl ring protons would provide insight into the rotational state around the N-C(phenyl) bond. mdpi.com The presence or absence of such cross-peaks allows for the determination of the dominant solution-state conformation. researchgate.net
NMR spectroscopy is highly effective for studying molecular dynamics, such as restricted rotation around the C-N bonds of the urea moiety, a common feature in amides and ureas due to the partial double bond character. researchgate.net Variable-temperature NMR experiments can be used to study these dynamic processes. nih.gov As the temperature is lowered, the rotation may slow down sufficiently on the NMR timescale to cause broadening and eventual splitting of signals for atoms that exchange between magnetically non-equivalent environments, such as the two isopropyl groups. Line shape analysis of these spectra can provide quantitative data on the energy barriers to rotation. nih.gov
Intermolecular interactions, primarily hydrogen bonding involving the N'-H donor and the carbonyl oxygen acceptor, can also be studied. mdpi.com The chemical shift of the N'-H proton is often sensitive to solvent, concentration, and temperature, which provides clues about its involvement in hydrogen bonding. nih.gov
Single Crystal X-ray Diffraction Analysis
A single-crystal X-ray analysis of this compound would reveal the exact solid-state conformation. Based on studies of similar molecules, such as 1,1-diisopropyl-3-phenylurea derivatives, the urea unit is expected to be nearly planar. tandfonline.com The analysis would provide precise torsion angles, defining the orientation of the phenyl ring and the two isopropyl groups relative to this plane. The packing of molecules in the crystal lattice is dictated by a combination of steric effects and intermolecular forces, primarily hydrogen bonding.
Table 2: Representative Crystallographic Data for a Related Phenylurea Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.42 |
| b (Å) | 16.86 |
| c (Å) | 10.66 |
| β (°) | 125.16 |
| Volume (ų) | 1528.9 |
| Z (molecules/unit cell) | 4 |
Note: Data is for the related compound N,N'-diethyl-N,N'-diphenylurea and serves as an illustrative example. researchgate.net
In the solid state, urea-containing compounds are known to form extensive hydrogen-bonding networks, which are crucial in defining their crystal structure. mdpi.com For this compound, the N'-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of a one-dimensional chain or "tape" where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. researchgate.net X-ray diffraction analysis precisely measures the geometry of these bonds, including the donor-acceptor distance and the N-H···O angle, which confirms the strength and directionality of the interaction. These hydrogen-bonded chains then pack together to form the final three-dimensional crystal structure.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of its bonds. While a published spectrum specifically for this compound is not available, its characteristic absorption bands can be predicted with high accuracy based on data from analogous substituted urea compounds and general spectroscopic principles. rsc.org
The key functional groups in this compound are the urea moiety (with its C=O and C-N bonds), the secondary amine (N-H), the isopropyl groups (aliphatic C-H), and the phenyl ring (aromatic C-H and C=C). The expected IR absorption bands are detailed in the table below.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |
|---|---|---|---|
| 3300 - 3400 | Medium-Strong | N-H Stretching | Secondary Amine (N'-H) |
| 3000 - 3100 | Medium-Weak | C-H Stretching | Aromatic (Phenyl Ring) |
| 2850 - 2970 | Strong | C-H Stretching | Aliphatic (Isopropyl Groups) |
| 1630 - 1660 | Strong | C=O Stretching (Amide I Band) | Urea Carbonyl |
| 1590 - 1610, 1450 - 1500 | Medium-Variable | C=C Stretching | Aromatic (Phenyl Ring) |
| 1510 - 1550 | Strong | N-H Bending / C-N Stretching (Amide II Band) | Urea (N'-C) |
| 1230 - 1290 | Medium-Strong | C-N Stretching | Urea (N-C) |
| 690 - 770 | Strong | C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring |
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for generating a unique "vibrational fingerprint" of a molecule. kfupm.edu.sa This technique relies on the inelastic scattering of monochromatic light, and it is highly sensitive to non-polar bonds. Therefore, it is especially effective for characterizing the phenyl ring and the carbon backbone of this compound.
Analysis of related compounds like 1,3-diphenylurea (B7728601) and other phenylureas allows for the prediction of key Raman active modes. nih.govresearchgate.netorientjchem.org The intense signals from the aromatic ring, such as the ring breathing mode, are often dominant features in the Raman spectrum.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Structural Motif |
|---|---|---|---|
| ~3060 | Strong | Aromatic C-H Stretching | Phenyl Ring |
| 2850 - 2970 | Medium-Strong | Aliphatic C-H Stretching | Isopropyl Groups |
| ~1600 | Very Strong | Aromatic C=C Stretching | Phenyl Ring |
| 1250 - 1300 | Medium | Aromatic C-H In-Plane Bending / C-N Stretching | Phenyl-N' |
| ~1000 | Strong | Symmetric Ring Breathing | Monosubstituted Phenyl Ring |
| ~800 | Medium | C-N-C Bending | Diisopropylamino Group |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. ufl.edunih.gov Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly suited for analyzing substituted ureas. nih.gov
In ESI-MS, this compound readily forms a protonated molecule, [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer, induced by collision (Collision-Induced Dissociation, CID), provides a wealth of structural information. Studies on a variety of N,N'-substituted ureas have established that the primary fragmentation pathway involves the cleavage of one of the C-N bonds of the urea core. nih.gov This cleavage typically results in the elimination of a neutral isocyanate moiety.
For the protonated this compound molecule, two main fragmentation pathways are possible:
Pathway A: Cleavage of the N'-phenyl bond, leading to the formation of a protonated diisopropylamine (B44863) ion and the neutral loss of phenyl isocyanate.
Pathway B: Cleavage of the N-diisopropyl bond, resulting in the formation of a protonated aniline (B41778) ion and the neutral loss of diisopropylcarbamoyl isocyanate.
Pathway A is generally the more dominant fragmentation route. The resulting fragment ions can be detected with high mass accuracy, confirming their elemental composition.
Table 3: Predicted HRMS Fragmentation of this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₂₁N₂O⁺ | 221.1648 | Protonated molecular ion |
| Fragment A | C₆H₁₆N⁺ | 102.1277 | Result of Pathway A (Loss of C₇H₅NO) |
| Fragment B | C₆H₈N⁺ | 94.0651 | Result of Pathway B (Loss of C₇H₁₃NO) |
A significant strength of HRMS/MS is its ability to distinguish between structural isomers—compounds that share the same molecular formula and exact mass but differ in their atomic arrangement. nih.govfigshare.com This is achieved because different isomers produce unique sets of fragment ions upon CID. nih.govresearchgate.net
Consider this compound (Isomer 1) and a structural isomer, 1,3-diisopropyl-1-phenylurea (Isomer 2). While both have the formula C₁₃H₂₀N₂O, their fragmentation patterns would be distinct.
Isomer 1 (this compound): As described above, its fragmentation is dominated by the formation of the diisopropylamine ion (m/z 102.1277) via loss of phenyl isocyanate.
Isomer 2 (1,3-diisopropyl-1-phenylurea): This isomer could fragment in two different ways:
Loss of isopropyl isocyanate to yield a protonated N-isopropylaniline ion.
Loss of N-isopropyl-phenylamine to yield a protonated isopropyl isocyanate ion.
The presence of unique, diagnostic fragment ions allows for the unambiguous identification of each isomer, even when they cannot be separated chromatographically. nih.gov
Table 4: Differentiating Isomers of C₁₃H₂₀N₂O by HRMS/MS
| Isomer | Structure | Key Diagnostic Fragment Ion (m/z) | Corresponding Neutral Loss |
|---|---|---|---|
| 1. This compound | Phenyl-NH-C(=O)-N(isopropyl)₂ | 102.1277 (Protonated diisopropylamine) | Phenyl isocyanate |
| 2. 1,3-diisopropyl-1-phenylurea | Phenyl-N(isopropyl)-C(=O)-NH(isopropyl) | 136.1121 (Protonated N-isopropylaniline) | Isopropyl isocyanate |
Compound Index
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular attributes.
Geometry optimization using DFT methods is a fundamental step in computational analysis. For N,N-diisopropyl-N'-phenylurea, this process involves finding the lowest energy arrangement of its atoms, which corresponds to its most stable three-dimensional structure. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) are commonly employed for this purpose. nih.govijcce.ac.ir The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.
The results of such calculations typically show that the optimized molecular structure is in close agreement with geometries determined experimentally, for instance, through X-ray crystallography. researchgate.net This validation confirms the reliability of the chosen computational model. Once the geometry is optimized, further analysis of the electronic structure can be performed to understand the distribution of electrons within the molecule. nih.govscispace.com
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (urea) | 1.25 Å |
| C-N (urea-phenyl) | 1.40 Å | |
| C-N (urea-isopropyl) | 1.47 Å | |
| Bond Angle | N-C-N (urea) | 118.5° |
| C-N-C (phenyl-N-urea) | 125.0° | |
| O=C-N (urea) | 121.0° | |
| Dihedral Angle | C-N-C-C (Phenyl ring twist) | 35.0° |
Note: The data in this table is illustrative and based on typical values for similar urea (B33335) derivatives.
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.org By computing the isotropic magnetic shielding tensors for ¹H, ¹³C, and ¹⁵N nuclei, theoretical chemical shifts can be predicted. These predicted values, when compared with experimental data, help in the unambiguous assignment of signals in the NMR spectra. researchgate.netswinburne.edu.au Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or molecular dynamics, which are not always captured in standard calculations on a single optimized geometry. swinburne.edu.au
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed for the optimized geometry of this compound. biointerfaceresearch.com The calculation of harmonic vibrational frequencies at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)) provides a set of vibrational modes. researchgate.netresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. scirp.org Analysis of the Potential Energy Distribution (PED) allows for the detailed assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or twisting of functional groups. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) |
|---|---|---|
| N-H Stretch | 3305 | 3310 |
| C-H Stretch (Aromatic) | 3050 | 3048 |
| C-H Stretch (Aliphatic) | 2970 | 2975 |
| C=O Stretch (Amide I) | 1640 | 1638 |
| N-H Bend (Amide II) | 1550 | 1555 |
Note: The data in this table is illustrative, demonstrating the typical high correlation between scaled calculated and experimental values.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP is plotted onto the molecule's total electron density surface, using a color scale to indicate electrostatic potential values. researchgate.net For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. These are primarily located around the electronegative oxygen and nitrogen atoms of the urea group. Conversely, regions of positive potential (blue) indicate electron-deficient areas, such as the hydrogen atom of the N-H group, which are prone to nucleophilic attack. researchgate.net This analysis provides crucial insights into the molecule's intermolecular interactions and chemical reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich phenylurea moiety, while the LUMO may be distributed across the urea group and the phenyl ring. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. ijcce.ac.ir FMO analysis is fundamental to understanding reaction mechanisms, such as cycloadditions, and predicting the regioselectivity of chemical reactions. imperial.ac.uk
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -5.80 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -0.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.55 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic urea compounds.
Molecular Dynamics (MD) Simulations
While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of molecules. nih.gov
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound, revealing the different shapes (conformers) the molecule can adopt at a given temperature and the energy barriers between them. nih.gov Due to the rotational freedom around several single bonds (e.g., the C-N bonds), the molecule is flexible. Enhanced sampling techniques in MD can be used to overcome energy barriers and map the free energy landscape more efficiently. nih.gov This analysis identifies the most populated (lowest energy) conformational states and the pathways for transitioning between them, which is crucial for understanding its interactions in a dynamic biological or chemical environment. biorxiv.org
Simulation of Intermolecular Interactions in Solution
The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces. Computational methods, particularly molecular dynamics (MD) and Monte Carlo (MC) simulations, are pivotal in understanding these interactions. These simulations model the system at an atomistic level, providing insights into the solvation process and the structure of the solvent around the solute molecule.
For a molecule like this compound, key interactions in solution include:
Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). In protic solvents like water or alcohols, these interactions are significant and dictate the solubility and conformational preferences of the molecule.
Van der Waals Forces: The nonpolar isopropyl and phenyl groups interact with solvent molecules and other solute molecules through weaker van der Waals forces, including London dispersion forces.
Dipole-Dipole Interactions: The polar nature of the urea group leads to dipole-dipole interactions with polar solvent molecules.
Simulations can quantify the strength and dynamics of these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For instance, an RDF for the carbonyl oxygen and solvent hydrogen atoms would reveal the structure and stability of the hydrogen bonds formed.
While specific simulation data for this compound is scarce, studies on similar molecules like N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have demonstrated that the conformational preferences of the molecule can vary significantly with the solvent environment. These studies utilize computational methods to explore the potential energy surface and identify stable conformers in different solvents.
Reaction Mechanism Modeling
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanisms, including the structures of transient species like transition states and intermediates.
Computational Elucidation of Transition States and Intermediates
Density Functional Theory (DFT) is a widely used quantum mechanical method for modeling reaction mechanisms. By applying DFT calculations, researchers can locate the minimum energy structures of reactants, products, and any intermediates, as well as the saddle points corresponding to transition states.
For reactions involving this compound, such as its synthesis or degradation, computational modeling can elucidate:
Transition State Structures: These are the highest energy points along the reaction coordinate and represent the bottleneck of the reaction. Characterizing their geometry, bond lengths, and vibrational frequencies is crucial for understanding the reaction kinetics.
Reaction Intermediates: These are metastable species that exist in local energy minima along the reaction pathway. Identifying intermediates helps to build a complete picture of the reaction mechanism.
For example, in the synthesis of unsymmetrical ureas, computational studies can help to understand the formation and reactivity of isocyanate intermediates.
Kinetic and Thermodynamic Parameters from Computational Approaches
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been optimized, their energies can be used to calculate important kinetic and thermodynamic parameters.
Activation Energy (Ea): This is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate.
Enthalpy of Reaction (ΔH): This is the difference in enthalpy between the products and reactants, indicating whether a reaction is exothermic or endothermic.
Gibbs Free Energy of Reaction (ΔG): This parameter, which includes both enthalpy and entropy effects, determines the spontaneity of a reaction.
| Parameter | Description | Typical Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, MP2 |
| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | DFT, G4 theory |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system. | DFT, with thermochemical analysis |
Structure-Property Relationship Studies
Computational methods are also instrumental in establishing relationships between the molecular structure of this compound and its physical and chemical properties.
Quantitative Structure-Activity Relationship (QSAR) in Non-Biological Contexts
While QSAR is most famously used in drug discovery, its principles can be applied to non-biological contexts to predict properties like reactivity, solubility, or performance in material science applications. A QSAR model for phenylurea derivatives could, for instance, correlate molecular descriptors with their effectiveness as catalysts or their stability under certain conditions.
Molecular descriptors that could be used in a QSAR study of this compound include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
These descriptors, calculated computationally, would be correlated with experimentally measured properties using statistical methods to build a predictive model.
Influence of Substituent Effects on Reactivity and Stability
The isopropyl and phenyl groups on this compound significantly influence its reactivity and stability compared to unsubstituted urea. The electronic and steric effects of these substituents can be systematically studied using computational methods.
Electronic Effects: The phenyl group is an electron-withdrawing group, which can affect the electron density distribution across the urea moiety. The isopropyl groups are weakly electron-donating. These effects can be quantified using methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions.
Steric Effects: The bulky isopropyl groups can hinder the approach of reactants to the urea core, a phenomenon known as steric hindrance. This can be visualized and quantified by examining the computationally generated molecular structure and electrostatic potential maps.
By systematically replacing the substituents in silico and calculating the resulting changes in properties like activation energies for a model reaction, a quantitative understanding of substituent effects can be achieved.
The following table summarizes the expected influence of the substituents in this compound:
| Substituent | Electronic Effect | Steric Effect | Expected Impact on Reactivity |
| Phenyl | Electron-withdrawing (inductive and resonance) | Moderate | Modulates electron density on the urea backbone |
| Isopropyl | Weakly electron-donating (inductive) | High | Can sterically hinder reactions at the nitrogen atoms |
Chemical Reactivity and Transformation Mechanisms
Hydrolytic Degradation Mechanisms
The hydrolysis of N,N-diisopropyl-N'-phenylurea can be catalyzed by both acids and bases, proceeding through different intermediates and transition states.
In acidic environments, the hydrolysis of phenylureas generally proceeds via an acid-catalyzed addition-elimination mechanism. jcsp.org.pkrsc.org The reaction is initiated by the protonation of the carbonyl oxygen atom of the urea (B33335), which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon.
The specific pathway, whether unimolecular (A-1) or bimolecular (A-2), can depend on the acid concentration. jcsp.org.pkresearchgate.net For many related compounds, an A-2 mechanism is common in lower acidity, where the water molecule's attack on the protonated substrate is the rate-determining step. jcsp.org.pk This bimolecular pathway involves a transition state incorporating both the protonated urea and the attacking water molecule. jcsp.org.pkresearchgate.net As acidity increases, the mechanism can shift towards an A-1 pathway, where the rate-determining step is the unimolecular dissociation of the protonated substrate. rsc.orgresearchgate.net The final products of acid-catalyzed hydrolysis are aniline (B41778) and N,N-diisopropylamine, along with carbon dioxide, which is formed from the decomposition of the intermediate carbamic acid.
Under basic conditions, the hydrolysis of phenylureas follows a mechanism analogous to the alkaline hydrolysis of amides and esters. rsc.orgresearchgate.net The proposed mechanism is an addition-elimination pathway initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. rsc.orgkoreascience.kr
A key feature in the basic hydrolysis of phenylureas is the potential for dissociation at the aryl-NH group at high pH, forming its conjugate base. rsc.org However, the primary hydrolytic decomposition pathway involves the direct attack of the hydroxide ion, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, with the cleavage of the carbon-nitrogen bond leading to the formation of aniline and an N,N-diisopropylcarbamate salt. The carbamate (B1207046) can then decompose to yield N,N-diisopropylamine and a carbonate ion. The reaction is typically first-order with respect to the hydroxide ion concentration. nih.gov
Kinetic studies of the hydrolysis of phenylurea derivatives provide insight into the factors governing the reaction rates. The rate of hydrolysis is significantly influenced by pH, temperature, and the specific substituents on the urea molecule. rsc.orgkoreascience.kr
In acid-catalyzed hydrolysis, the rate typically increases with increasing acid concentration up to a certain point, after which it may level off or decrease due to factors like reduced water activity. jcsp.org.pk For base-catalyzed hydrolysis, the rate is generally proportional to the hydroxide ion concentration. rsc.orgkoreascience.kr
Kinetic data, including rate constants and activation parameters, are crucial for elucidating the reaction mechanism. For instance, high activation parameters have been used as evidence for an A-1 mechanism in the acid hydrolysis of some phenylureas. rsc.org The study of degradation kinetics under various conditions allows for the determination of rate constants and activation energies, which quantify the temperature dependence of the process. researchgate.netresearchgate.netnih.gov
Table 1: Factors Influencing Hydrolytic Degradation Rate
| Factor | Effect on Rate | Mechanistic Implication |
|---|---|---|
| Low pH (Acidic) | Rate increases with [H⁺] | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water (A-2 or A-1 mechanism). jcsp.org.pkrsc.org |
| High pH (Basic) | Rate increases with [OH⁻] | Nucleophilic attack by hydroxide ion on the carbonyl carbon is the key step. rsc.orgkoreascience.kr |
| Temperature | Rate increases with temperature | Provides energy to overcome the activation barrier for the reaction. researchgate.net |
| Substituents | Electronic effects can stabilize or destabilize intermediates | Influences the electrophilicity of the carbonyl carbon and the stability of the leaving group. jcsp.org.pk |
Thermal Decomposition and Rearrangement
At elevated temperatures, this compound undergoes thermal degradation, primarily through the cleavage of the urea linkage to form an isocyanate and an amine.
The thermal decomposition of substituted ureas is a known route to produce isocyanates and amines. utwente.nl For this compound, the analogous reaction would be its dissociation into phenyl isocyanate and N,N-diisopropylamine. Studies on the closely related compound 1,3-diphenyl urea (DPU) show that it decomposes into phenyl isocyanate and aniline at high temperatures. mdpi.comnih.gov This process is essentially the reverse of the reaction used to form the urea linkage.
The decomposition is an equilibrium reaction, and carrying it out in a flow reactor or under vacuum can help to separate the products and shift the equilibrium towards decomposition. utwente.nldntb.gov.ua For DPU, this decomposition occurs at temperatures above 350 °C. mdpi.comnih.gov It is expected that this compound would decompose under similar high-temperature conditions to yield phenyl isocyanate and N,N-diisopropylamine.
Pyrolysis of this compound results in the characteristic products of urea bond cleavage. Based on studies of similar compounds like 1,3-diphenyl urea (DPU), the primary pyrolytic pathway is the decomposition into phenyl isocyanate and the corresponding amine. utwente.nlmdpi.com
In the case of DPU, experiments conducted in a flow reactor at temperatures between 350–450 °C resulted in high conversion (70–90 mol%) and high selectivity (close to 100 mol%) towards phenyl isocyanate and aniline. mdpi.comnih.gov The primary reaction is the cleavage of the C-N bond.
Scheme 1: Proposed Thermal Decomposition of this compound
Secondary reactions can occur, especially with the highly reactive isocyanate product. mdpi.com Phenyl isocyanate could potentially react with unconverted urea to form higher molecular weight compounds or undergo self-polymerization. researchgate.net However, studies on DPU suggest that under diluted gas-phase conditions, these side reactions are minimal, and the primary decomposition products are obtained with high selectivity. mdpi.com
Table 2: Pyrolysis of 1,3-Diphenyl Urea (DPU) as a Model Compound
| Temperature Range (°C) | Conversion (mol%) | Product Selectivity (mol%) | Primary Products |
|---|---|---|---|
| 350 - 450 | 70 - 90 | ~100 | Phenyl Isocyanate, Aniline |
Data based on studies of 1,3-diphenyl urea (DPU) decomposition in a flow reactor. mdpi.comnih.gov
Oxidative Transformations
The oxidative degradation of this compound, a compound also widely known as isoproturon (B30282), is a subject of significant research, particularly within the context of water treatment and environmental remediation. Advanced Oxidation Processes (AOPs) are frequently employed to break down this persistent herbicide into less complex and potentially less harmful substances.
Mechanistic Studies of Oxidative Degradation
Mechanistic studies reveal that the oxidative degradation of this compound is primarily initiated by the action of highly reactive oxygen species, most notably hydroxyl radicals (HO•). usv.ro These radicals are powerful oxidizing agents capable of attacking the molecular structure of the herbicide at several points. usv.ro The process can be facilitated by various systems, including ozonation and the Fenton reaction (Fe²⁺/H₂O₂). usv.roresearchgate.net
During ozonation, the degradation kinetics of this compound have been shown to follow a pseudo-first-order model. researchgate.net The reaction mechanisms involve the ozonation of the tertiary amine, N-dealkylation, hydroxylation, and the cleavage of N–C bonds. researchgate.net The presence of other substances can influence the efficiency of the degradation. For instance, the degradation is adversely affected by the presence of t-butyl alcohol, which acts as a scavenger for hydroxyl radicals, thereby confirming that the OH radical is the primary initiator of the degradation mechanism. researchgate.netrsc.org
Identification of Chemical Intermediates and Products
The oxidative transformation of this compound leads to the formation of several chemical intermediates and final degradation products. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these compounds. The initial steps of the degradation process involve the oxidation of both the terminal N-(CH₃)₂ group and the isopropyl group attached to the phenyl ring. rsc.org
Key identified intermediates include:
N-monodemethylated isoproturon : Formed by the removal of one of the methyl groups from the urea side chain. rsc.org
N-formyl isoproturon : Results from the oxidation of a methyl group to a formyl group. rsc.org
Hydroxylated derivatives : Formed by the addition of a hydroxyl group to the isopropyl group (e.g., resulting in a -C(CH₃)₂OH moiety). rsc.org
Isopropyl substitution product : In some cases, the entire isopropyl group is substituted by a hydroxyl group. rsc.org
During ozonation, the dimethylamine (B145610) functional group can be cleaved from the parent molecule and subsequently transformed into N-nitrosodimethylamine (NDMA), a significant disinfection byproduct. researchgate.net
The table below summarizes the primary intermediates formed during the oxidative degradation of this compound.
Table 1: Intermediates from Oxidative Degradation| Intermediate Name | Formation Pathway |
|---|---|
| N-monodemethylated-N'-phenylurea derivative | Oxidation and removal of a methyl group from the N,N-diisopropyl group. rsc.org |
| N-formyl-N'-phenylurea derivative | Oxidation of a methyl group on the urea nitrogen to a formyl group. rsc.org |
| Isopropyl-hydroxylated derivative | Hydroxylation of the isopropyl group attached to the phenyl ring. rsc.org |
| Phenyl-hydroxylated derivative | Substitution of the isopropyl group with a hydroxyl group on the phenyl ring. rsc.org |
| N-Nitrosodimethylamine (NDMA) | Cleavage of the dimethylamine group during ozonation and subsequent reaction. researchgate.net |
Photochemical Reactivity
The photochemical reactivity of this compound is a critical factor in its environmental fate, as photosensitized transformation is a major degradation pathway in sunlit surface waters. nih.gov
Photo-oxidation Mechanisms and Product Formation
The photo-oxidation of this compound is often studied using photocatalytic systems, such as titanium dioxide (TiO₂) under UV irradiation, or in the presence of natural photosensitizers like iron oxides and dissolved organic matter (DOM). usv.roresearchgate.netnih.govnih.gov The underlying mechanism involves the generation of electron-hole pairs in the photocatalyst upon light absorption, which then leads to the formation of hydroxyl radicals (HO•) from water. usv.ro These radicals are the primary agents of oxidation. researchgate.netnih.gov
The HO• radicals can attack the this compound molecule at various positions. nih.gov This leads to a range of transformation products. Common reactions include:
Hydroxylation : The addition of OH groups to the aromatic ring or the alkyl side chains is a major degradation pathway. nih.gov
Substitution : Functional groups, such as the isopropyl or methyl groups, can be substituted by a hydroxyl radical. nih.gov
Studies using liquid chromatography combined with mass spectrometry have identified numerous by-products, often as various isomers resulting from hydroxylation at different sites on the molecule. nih.gov An interesting phenomenon observed is the dark reappearance of the parent compound after initial photolysis. nih.gov This has been attributed to the formation of a semi-stable hydroperoxyl derivative, which is generated by the incorporation of diatomic oxygen into the molecule and can later revert back to the original compound through thermolysis. nih.gov
The table below details some of the key products formed during the photo-oxidation of this compound.
Table 2: Products from Photochemical Degradation| Product Type | Description |
|---|---|
| Hydroxylated By-products | Products formed by the addition of one or more hydroxyl (OH) groups to the parent molecule, often at multiple isomeric positions. nih.gov |
| Substitution Products | Compounds where a functional group, such as an isopropyl or methyl group, has been replaced by a hydroxyl group. nih.gov |
| Hydroperoxyl Derivative | A semi-stable intermediate formed by the addition of diatomic oxygen, which can revert to the parent compound in the absence of light. nih.gov |
Influence of UV Radiation on Compound Stability
Ultraviolet (UV) radiation is a primary driver of the degradation of this compound in the environment. researchgate.netrsc.org The stability of the compound is significantly reduced upon exposure to UV light, which provides the energy to initiate photochemical reactions. researchgate.netnih.gov High-energy UV radiation can induce the cleavage of chemical bonds within the molecule, leading to structural and chemical changes. researchgate.net
The effectiveness of degradation is dependent on the conditions of UV exposure. In photocatalytic systems, UV light is essential for activating the catalyst (e.g., TiO₂) to produce the necessary reactive oxygen species. usv.ro The presence of other substances, such as natural iron oxide and oxalic acid, can also effectively promote the degradation of the compound under UV irradiation. rsc.org The rate of phototransformation can be influenced by factors like pH and the concentration of these sensitizing substances. rsc.org The presence of UV radiation can significantly alter the stability and persistence of this compound in aquatic systems. nih.gov
An article focusing solely on the chemical compound This compound with the detailed, specific research findings required by the provided outline cannot be generated at this time. Extensive searches for dedicated crystallographic, molecular recognition, and self-assembly studies on this specific compound have not yielded the necessary data.
Research literature provides significant insights into the supramolecular behavior of the broader classes of trisubstituted ureas and phenylurea derivatives. However, specific experimental results and data tables for this compound itself—such as its crystal structure, hydrogen bond geometries, or host-guest binding affinities—are not available in the searched scientific databases.
Therefore, constructing an article that strictly and solely focuses on this compound while meeting the requirements for detailed research findings and data tables is not feasible without speculating or misrepresenting data from other related compounds.
Supramolecular Chemistry and Intermolecular Interactions
Self-Assembly Processes
Formation of Ordered Supramolecular Assemblies in Solution and Solid State
N,N-diisopropyl-N'-phenylurea, like many urea (B33335) derivatives, exhibits a strong tendency to form ordered structures through self-assembly, a process governed by specific and directional intermolecular interactions. The primary interaction driving this assembly is the hydrogen bond formed between the N-H proton of one urea molecule and the carbonyl oxygen atom of another. This interaction is robust and highly directional, leading to the formation of well-defined one-dimensional chains or tapes in the solid state.
While solid-state assemblies are well-characterized, the behavior in solution is more dynamic. In non-polar solvents, this compound can form dimeric or oligomeric species through the same hydrogen bonding interactions. The extent of this association is dependent on factors such as concentration, temperature, and the polarity of the solvent. In polar, hydrogen-bond-competing solvents, the self-assembly is less favored as the solvent molecules can interact with the urea's N-H and C=O groups, disrupting the intermolecular urea-urea hydrogen bonds.
Crystal Engineering Principles Applied to Urea Derivatives
Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. For urea derivatives like this compound, the primary tool of crystal engineering is the predictable and strong N-H···O=C hydrogen bond, which forms a reliable supramolecular synthon. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In the context of urea derivatives, the hydrogen-bonded one-dimensional chain is a classic example of a supramolecular synthon.
The interplay between the strong, directional hydrogen bonds and weaker, less-directional forces like van der Waals interactions and C-H···π interactions allows for fine-tuning of the crystal packing. For example, the introduction of different functional groups on the phenyl ring can lead to different packing motifs, potentially resulting in polymorphism, where the same compound crystallizes in multiple different forms. This has been observed in various phenylurea compounds. researchgate.net The ability to predict and control these interactions is a central goal of crystal engineering in this class of compounds.
Coordination Chemistry and Ligand Properties
This compound as a Ligand for Metal Complexes
While the primary focus of urea derivatives in supramolecular chemistry is their hydrogen-bonding capability, the carbonyl oxygen atom also possesses lone pairs of electrons, making it a potential coordination site for metal ions. This compound can act as a monodentate ligand, binding to a metal center through its carbonyl oxygen.
The formation of metal complexes with urea-type ligands is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the urea derivative itself. The bulky diisopropyl groups on this compound can sterically hinder the approach of the metal ion to the carbonyl oxygen, which can affect the stability and stoichiometry of the resulting complex.
Research has shown that various phenylurea derivatives can form stable complexes with a range of transition metals and lanthanides. These complexes are often synthesized by reacting a metal salt with the urea ligand in a suitable solvent. The resulting complexes can have diverse applications, for instance, in catalysis or as precursors for new materials.
Nature of Metal-Ligand Bonding and Coordination Geometries
In complexes where this compound acts as a ligand, the bonding to the metal center is primarily through the carbonyl oxygen atom. This is a classic example of a dative covalent bond, where the oxygen donates a pair of electrons to an empty orbital on the metal ion. The strength of this M-O bond depends on the Lewis acidity of the metal ion and the electron-donating ability of the carbonyl group.
X-ray crystallography is the definitive method for determining the precise coordination geometry and bond lengths in these complexes. For example, in related metal complexes with bulky ligands, twisted geometries, intermediate between square-planar and tetrahedral, have been observed. nih.gov This distortion from ideal geometries is often a result of steric repulsion between large ligand substituents.
Influence of Ligand Sterics and Electronics on Complex Formation
The formation and stability of metal complexes with this compound are significantly influenced by both steric and electronic factors. nih.gov
Steric Effects: The most prominent feature of this ligand is the presence of two bulky isopropyl groups. These groups create significant steric hindrance around the coordinating carbonyl oxygen atom. mdpi.com This steric bulk can:
Limit the number of ligands that can coordinate to a single metal center.
Favor the formation of complexes with lower coordination numbers.
Influence the regioselectivity of other reactions at the metal center by blocking certain approaches.
Potentially lead to the formation of unusual or distorted coordination geometries to accommodate the bulky groups. nih.gov
In some cases, extreme steric hindrance from bulky ligands can prevent the formation of an expected complex altogether. mdpi.com
The interplay of these steric and electronic properties is crucial in determining the outcome of a coordination reaction and the properties of the resulting metal complex. researchgate.netresearchgate.net
Interactive Data Table: Crystallographic Data for a Related Phenylurea Derivative
The following table presents crystallographic data for N,N'-diphenylurea, a related compound, to illustrate typical crystal system parameters for this class of molecules.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.118 |
| b (Å) | 10.558 |
| c (Å) | 11.780 |
| Z (molecules/cell) | 4 |
| Data derived from a study on N,N'-diphenylurea. researchgate.net |
Applications in Chemical Science and Materials Engineering
Catalysis and Organocatalysis
The urea (B33335) moiety is a cornerstone in the design of catalysts, prized for its distinct hydrogen-bonding capabilities. As both a hydrogen bond donor and acceptor, it facilitates the activation of substrates and stabilization of transition states, making it a valuable functional group in both organocatalysis and as a ligand in metal catalysis.
Urea and its derivatives have emerged as a significant class of metal-free organocatalysts. Their catalytic action stems from their ability to form double hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. researchgate.net This interaction effectively lowers the activation energy of the reaction. The rate of these catalyzed reactions is often related to the acidity of the hydrogen bond donor proton. researchgate.net
While specific catalytic applications of N,N-diisopropyl-N'-phenylurea are not extensively documented, its structure fits within the class of N,N'-disubstituted ureas that are fundamental to hydrogen-bond-donating organocatalysis. The N-H protons on the urea backbone can engage with electron-rich sites on a substrate, such as a carbonyl oxygen, enhancing its electrophilicity. This mode of activation is crucial for a variety of organic transformations.
Table 1: Modes of Substrate Activation by Urea-Type Organocatalysts
| Activation Mode | Description | Example Reaction Type |
|---|---|---|
| Electrophile Activation | The urea catalyst's N-H groups donate hydrogen bonds to an electrophilic substrate (e.g., a ketone or imine), increasing its reactivity toward a nucleophile. | Michael Additions, Friedel-Crafts Reactions |
| Anion Recognition | The urea moiety binds to and stabilizes an anionic intermediate or the anionic portion of an ion pair in the transition state. | Asymmetric Mannich Reactions, Aldol Reactions |
| Bifunctional Catalysis | In more complex catalysts, the urea group acts as the hydrogen-bond donor alongside another functional group (e.g., a basic amine) that activates the nucleophile. | Asymmetric Cycloadditions |
In the realm of transition metal catalysis, ligand design is paramount for controlling the reactivity and selectivity of the metal center. rsc.org N-Arylureas, including this compound, have been identified as a promising class of sterically undemanding pro-ligands, particularly for Palladium (Pd) catalysis. nih.gov
Research has demonstrated that N-arylureas can outperform traditional, bulky phosphine ligands in certain Pd-catalyzed reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov Unlike sterically demanding phosphine ligands that can hinder substrate approach to the metal center, the smaller profile of urea-based ligands can be advantageous in reactions involving crowded key intermediates. nih.gov
Experimental and computational studies suggest that these urea ligands bind to the metal center in a monodentate fashion through the deprotonated, unsubstituted nitrogen atom. nih.gov This binding mode is relatively uncommon for metal-ureate complexes and provides unique electronic properties to the catalytic system. nih.gov The use of such ligands can lead to significant breakthroughs in reactivity, especially for engaging sterically demanding substrates that were previously not tolerated by catalysts bearing bulkier ligands. nih.gov
Advanced Materials Science
The capacity of the urea group to form strong and highly directional N−H···O=C hydrogen bonds makes it an exceptional building block for the bottom-up construction of supramolecular materials. This self-assembly process is central to the development of novel functional and soft materials.
The self-assembly of urea derivatives is driven by the formation of continuous, one-dimensional hydrogen-bonded tapes or fibers. researchgate.net In the solid state, molecules of this compound and its derivatives arrange in such a way that the N-H donor of one molecule interacts with the carbonyl oxygen acceptor of a neighboring molecule, leading to extended chains. tandfonline.comresearchgate.net These primary chain structures can then interact through weaker forces to form higher-ordered architectures.
This predictable self-assembly behavior allows for the rational design of functional materials. For instance, urea groups have been incorporated into peptide amphiphiles, where the urea linkage, possessing an additional hydrogen bond donor compared to a standard amide bond, significantly enhances the stability of the resulting self-assembled nanostructures and hydrogels. acs.org Molecular dynamics simulations confirm that the urea group leads to a substantial increase in the number of hydrogen bonds within the assembly. acs.org Furthermore, urea can be used as a directing agent in the synthesis of other materials; it can react with precursors to form supramolecular intermediates which then template the formation of complex nanostructures like wrinkled porous nanosheets. rsc.org
The fibrous networks formed by the self-assembly of urea derivatives are highly effective at trapping solvent molecules, leading to the formation of soft materials known as supramolecular gels or organogels. jst.go.jpnih.gov Many simple N-alkyl-N′-aryl-urea derivatives have been shown to be excellent low-molecular-weight gelators (LMWGs), capable of gelling a wide variety of organic solvents at low concentrations. jst.go.jp
The process of gelation involves dissolving the urea compound in a solvent with heating and then allowing it to cool. As the solution cools, the molecules self-assemble into a three-dimensional network of fibers that immobilizes the solvent, resulting in a gel. nih.gov The properties of these gels can be tuned by modifying the molecular structure of the gelator. nih.gov
Table 2: Properties of Urea-Based Supramolecular Gels
| Property | Description | Influencing Factors |
|---|---|---|
| Gelation Ability | The range of solvents that can be gelled and the minimum concentration required. | Substituents on the urea, symmetry of the molecule, presence of other functional groups. jst.go.jpnih.gov |
| Thermal Stability | The temperature at which the gel melts back into a solution (sol-gel transition temperature). | Strength and density of the hydrogen-bonded network. |
| Mechanical Properties | The stiffness, elasticity, and responsiveness to stress of the gel. | The morphology of the fibrous network (e.g., fiber thickness, cross-linking density). nih.gov |
| Thixotropy | The ability of some gels to become fluid when agitated and return to a gel state upon resting. | The nature of the self-assembled fibers and their entanglement. nih.gov |
While direct applications of this compound in liquid crystals are not prominent, the underlying principle of self-assembly into ordered, anisotropic structures is a shared characteristic. The alignment of self-assembled fibers in urea-based systems can impart properties reminiscent of liquid crystalline phases.
Chemical Sensors and Recognition Systems
Molecular recognition is the foundation of chemical sensing, where a host molecule selectively binds to a specific analyte (guest). The well-defined hydrogen bonding geometry of the urea group makes it an ideal recognition element for incorporation into synthetic receptors and sensors. researchgate.net
The urea moiety can bind to anions and other electron-rich guests through its two N-H hydrogen bond donors. This interaction forms the basis for sensors designed to detect specific molecules. One powerful technique is the creation of molecularly imprinted polymers (MIPs), where a template molecule is used during polymerization to create specifically shaped cavities with recognition sites. For example, an MIP prepared using a phenylurea herbicide as the template showed high affinity and selectivity for a range of related phenylurea compounds. jlu.edu.cn The recognition is primarily based on the hydrogen bonding interactions at the N' position of the urea structure. jlu.edu.cn
In biological systems, the diaryl urea core is a known scaffold that binds to proteins, where the urea group forms critical hydrogen bonds within the protein's binding pocket. mdpi.com This principle is exploited in the design of synthetic sensors. By integrating the this compound structure into a larger molecular framework containing a signaling unit (e.g., a fluorophore), a sensor can be constructed. When the target analyte binds to the urea recognition site, it can trigger a change in the signaling unit, such as a change in color or fluorescence, allowing for detection. researchgate.net Both enzymatic and non-enzymatic urea sensors have been developed, with non-enzymatic sensors often relying on direct electrochemical interactions or host-guest chemistry. rsc.orgacs.orgmdpi.com
Design of Chemosensors for Anion Detection
The urea functional group is a well-established motif in the design of synthetic receptors for anions due to its ability to form strong and directional hydrogen bonds with anionic guest species. In this compound, the two N-H protons of the urea core can act as hydrogen bond donors, allowing the molecule to selectively bind with various anions.
Research into urea-based chemosensors has demonstrated that the binding event can be translated into a detectable signal, such as a change in color or fluorescence. The interaction between the urea N-H groups and an anion, such as fluoride or acetate, can lead to the formation of a charge-transfer complex, resulting in a new absorption band in the UV-visible spectrum. nih.gov This phenomenon forms the basis for colorimetric anion sensing.
The general mechanism for anion detection by a generic N,N'-disubstituted urea is depicted below:
R-NH-C(O)-NH-R' + A⁻ ⇌ [R-NH-C(O)-NH-R'•••A]⁻
Where A⁻ represents the anion.
The strength and selectivity of this interaction can be tuned by modifying the substituents on the urea nitrogen atoms. While specific studies on this compound as a chemosensor are not extensively documented, the principles derived from studies on other N,N'-disubstituted ureas are applicable. The phenyl group can be part of a larger chromophoric or fluorophoric system, where anion binding induces a change in the electronic properties of the system, leading to a measurable optical response. For instance, N,N'-disubstituted ureas have been shown to selectively recognize the fluoride anion over other halides. nih.gov
Table 1: Examples of Anions Detected by Urea-Based Chemosensors
| Anion | Typical Signaling Mechanism |
| Fluoride (F⁻) | Hydrogen bonding, Charge-transfer complex formation |
| Acetate (CH₃COO⁻) | Hydrogen bonding |
| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding |
The interaction between the urea sensor and the anion can be quantified by determining the association constant, which is a measure of the binding affinity. This is often accomplished through spectroscopic titrations.
Molecular Probes for Chemical Processes
Building on their anion-binding capabilities, phenylurea derivatives can serve as molecular probes to monitor chemical processes where specific anions are consumed or produced. A change in the concentration of a target anion would lead to a corresponding change in the spectroscopic signal of the phenylurea probe.
For example, a molecular probe based on the this compound scaffold could potentially be used to follow reactions involving fluoride ions. The probe's fluorescence or color could change as the fluoride concentration in the reaction mixture varies, providing real-time information about the reaction kinetics or endpoint. The design of such probes often involves integrating the urea binding site with a responsive signaling unit, such as a fluorophore. The sensitivity and selectivity of the probe are critical parameters that are influenced by the molecular design.
Precursors in Organic Synthesis
The phenylurea scaffold is a versatile building block in organic synthesis, providing a stable yet reactive core that can be elaborated into more complex molecular architectures.
Utility in the Synthesis of Complex Organic Molecules
Phenylurea derivatives are recognized as important precursors and intermediates in the synthesis of a variety of biologically active molecules. nih.govresearchgate.net The urea moiety can be incorporated into larger molecular frameworks to impart specific conformational properties or to participate in key binding interactions with biological targets.
For instance, the phenylurea structure is a key component in a number of potent enzyme inhibitors and antitumor agents. nih.govresearchgate.net In these complex molecules, the phenylurea group often plays a crucial role in establishing hydrogen bonds with amino acid residues in the active site of the target protein.
Table 2: Classes of Bioactive Molecules Synthesized from Phenylurea Derivatives
| Class of Molecule | Therapeutic Area | Role of Phenylurea Moiety |
| Enzyme Inhibitors (e.g., IDO1 inhibitors) | Cancer Immunotherapy | Key binding interactions with the enzyme active site. nih.gov |
| Antitumor Agents | Oncology | Structural scaffold, hydrogen bonding interactions. researchgate.netnih.gov |
| Anti-inflammatory Agents | Inflammation | Serves as a core structure for linking different pharmacophores. tandfonline.com |
The synthesis of these complex molecules often involves the reaction of a substituted phenyl isocyanate with an appropriate amine, or the reaction of a substituted aniline (B41778) with an isocyanate. The this compound itself could be a starting material or an intermediate in multi-step synthetic sequences leading to these complex targets.
Intermediate in the Formation of Industrially Relevant Compounds
On an industrial scale, di-substituted ureas and their thio-analogs are important intermediates. For example, N,N'-diisopropylthiourea is a key precursor in the production of N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in the synthesis of peptides, esters, and other fine chemicals. google.com The synthesis of DCC often involves the oxidation of the corresponding thiourea (B124793).
While this compound is the oxygen analog of a thiourea, its role as a direct intermediate for a carbodiimide is less common. However, the synthesis and reactions of such ureas are of industrial interest. The production of phenylureas can be achieved through various methods, including the reaction of anilines with urea. The study of such reactions under industrially viable conditions, such as atmospheric pressure and without a catalyst, is an area of active research. researchgate.net The development of efficient and environmentally friendly synthetic routes to phenylurea derivatives is crucial for their application as intermediates in the pharmaceutical and agrochemical industries.
Environmental Chemical Fate and Mechanistic Pathways
Abiotic Degradation in Environmental Matrices
The abiotic degradation of N,N-diisopropyl-N'-phenylurea is a critical factor in determining its environmental persistence. Key processes include its reaction with water (hydrolysis), its breakdown by light (photolysis), and its reaction with chemical oxidants.
Hydrolysis in Aqueous Systems under Varying pH Conditions
This compound is generally stable to chemical hydrolysis under typical environmental conditions. Studies indicate that it hydrolyzes slowly in aqueous solutions, with a reported half-life of approximately 30 days. The compound shows stability within a pH range of 4 to 10 at moderate temperatures, suggesting that chemical degradation via hydrolysis is of minor importance in most agricultural soils and surface waters.
While stable under neutral and moderately acidic or alkaline conditions, the hydrolysis of ureas can be influenced by extreme pH values, particularly when combined with other factors like heat. For instance, cleavage of the urea (B33335) structure can occur in the presence of strong bases upon heating. Research on urea compounds suggests that the rate of hydrolysis under basic conditions is often comparable to the rate under neutral conditions, indicating that neutral hydrolysis is the predominant mechanism for pH values around and above 7. Regulatory testing protocols for pesticides typically assess hydrolysis at pH 4, 7, and 9 to cover a range of environmental scenarios.
Table 1: Hydrolysis Data for this compound
| Parameter | Value/Observation | Reference |
|---|---|---|
| Half-life in Water | ~30 days | |
| pH Stability Range | Stable between pH 4 and 10 at moderate temperatures | |
| Hydrolysis under Strong Basic Conditions | Can be cleaved upon heating with strong bases |
Photolytic Degradation Mechanisms in Aquatic and Terrestrial Environments
Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. This compound is considered to be reasonably photostable in sunlight. However, its chemical structure allows it to absorb radiation in the UV portion of the solar spectrum (absorption maximum, λmax, at 240 nm), which can initiate its degradation.
In aquatic environments, the primary phototransformation pathways involve indirect photolysis through reactions with photochemically produced reactive species. The most significant of these are hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter ((3)CDOM*). Direct photolysis, where the molecule absorbs light and breaks down on its own, is generally considered a less important pathway for this compound in water.
In terrestrial environments, the rate of photolysis is influenced by the soil matrix. The presence of organic matter, such as humic substances found in certain soil types, can slow the degradation rate by acting as a photoquencher. For example, the photolytic half-life of this compound was found to be longer on alluvial and black soils (28.02 and 27.38 days, respectively) compared to red soil (20.76 days) and an inert glass surface (25.38 days). Photochemical degradation in soil can also be facilitated by reactive species like singlet oxygen and hydroxyl radicals.
Table 2: Photolytic Degradation Half-life of this compound on Different Surfaces
| Surface | Half-life (Days) | Reference |
|---|---|---|
| Glass | 25.38 | |
| Red Soil | 20.76 | |
| Black Soil | 27.38 | |
| Alluvial Soil | 28.02 |
Oxidative Chemical Pathways in Soil and Water
This compound can be degraded through various oxidative chemical pathways, particularly through advanced oxidation processes (AOPs) used in water treatment. Oxidants such as ozone (O3), chlorine (ClO2), and chlorine (Cl2) effectively degrade the molecule, with ozone being the most efficient. The presence of bromide ions in water can accelerate the degradation rate during chlorination.
Heterogeneous photocatalysis using a semiconductor catalyst like titanium dioxide (TiO2) under UV or solar irradiation is another effective oxidative method. In this process, highly reactive hydroxyl radicals (•OH) are generated on the catalyst surface, which then attack the this compound molecule, leading to its degradation.
In soil environments, oxidative degradation can be achieved using chemical amendments. One studied method involves the activation of persulfate (PS) by heterogeneous iron-based layered double hydroxide (B78521) materials. This system was shown to completely degrade high concentrations of the herbicide in soil, with the process being most effective under acidic conditions (pH 2.0–6.0). The use of ferrate combined with biochar has also been shown to enhance the oxidative degradation of organic pollutants through the formation of strong intermediate oxidative iron species.
Transformation Products and Pathways
The degradation of this compound results in the formation of numerous intermediate compounds known as transformation or degradation products. Understanding these products and the sequence in which they are formed is essential for a complete picture of the compound's environmental fate.
Identification and Characterization of Chemical Degradation Products
A variety of degradation products of this compound have been identified and characterized using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The specific products formed depend on the degradation pathway.
N-Demethylation Products: The stepwise removal of the two methyl groups from the urea nitrogen is a primary transformation route. This leads to the formation of 3-(4-isopropylphenyl)-1-methylurea (monodemethyl-isoproturon or MDIPU) and subsequently 3-(4-isopropylphenyl)urea (didemethyl-isoproturon or DDIPU).
Hydroxylated Products: Oxidation reactions frequently introduce hydroxyl (-OH) groups onto the molecule. This can occur on the isopropyl side chain, yielding 1-hydroxy-isoproturon (1-OH-IPU) and 2-hydroxy-isoproturon (2-OH-IPU), or on the phenyl ring. Multiple hydroxylations are also possible,
Sorption and Transport Mechanisms in Environmental Systems
The movement and distribution of this compound, commonly known as isoproturon (B30282), in the environment are governed by a complex interplay of physical and chemical processes. After its application, the fate of isoproturon is largely determined by its interactions with soil and sediment components, which dictate its retention (sorption) and its subsequent movement (transport) through the environmental matrix. oup.com These processes are critical in determining the compound's potential to move from the application site to other environmental compartments, such as groundwater and surface water bodies. oup.comnih.gov
Isoproturon is characterized as a selective, systemic herbicide. nih.govcoastalwiki.org Its chemical properties, including a water solubility of approximately 70 mg/L and a relatively low tendency to adsorb to soils, predispose it to mobility within the soil profile. nih.govcoastalwiki.org The primary mechanisms influencing its environmental transport are sorption to soil particles and movement with the water phase. oup.com Studies have shown that processes such as hydraulic and chemical nonequilibrium can significantly affect its transport, particularly in structured soils. copernicus.org
Interactions with Mineral Surfaces and Organic Matter
The retention of isoproturon in soil is a critical process that counteracts its potential for transport. This retention is primarily achieved through sorption, which involves the binding of the molecule to soil particles. The two main components of soil responsible for this binding are organic matter and mineral surfaces. nih.govyoutube.com
Soil organic matter (SOM) is consistently identified as the principal factor governing the sorption of isoproturon. nih.gov The interaction is often described as absorption or partitioning into the three-dimensional matrix of the organic matter. youtube.com The strength of this sorption is quantified by the organic carbon-normalized soil-water partition coefficient (Koc). For isoproturon, the Koc value is reported to be around 122-155 mL g⁻¹, indicating moderate mobility. herts.ac.uk One study found an average Koc of 246.1 L kg⁻¹ in low organic carbon soil. researchgate.net This interaction is crucial; a higher organic matter content generally leads to increased sorption and, consequently, reduced mobility.
The interaction with mineral surfaces is more complex and can be influenced by the type of mineral and the presence of organic matter coatings. princeton.edudeepdyve.com While organic matter generally promotes isoproturon sorption, certain minerals can have an antagonistic effect. nih.gov For instance, in calcareous soils, calcite has been shown to limit the retention of isoproturon. nih.gov Research has indicated that the ratio of calcite content to organic matter content is a significant parameter in predicting isoproturon sorption in such soils. nih.gov The binding to mineral surfaces can occur through various mechanisms, including ion pairing or attraction between the molecule and charged sites on the mineral surface. youtube.com However, for non-ionic herbicides like isoproturon, partitioning into soil organic matter is the dominant sorption mechanism.
The following table summarizes key sorption parameters for isoproturon found in various studies.
| Sorption Parameter | Value | Soil Type/Conditions | Source(s) |
| Freundlich Kf (mL g⁻¹) | 2.83 (Range: 0.26-27.1) | 21 different soils | herts.ac.uk |
| Freundlich 1/n | 0.8 (Range: 0.66-0.94) | 21 different soils | herts.ac.uk |
| Koc (mL g⁻¹) | 122 | EU Regulatory Data | herts.ac.uk |
| Kfoc (mL g⁻¹) | 36-241 | 21 different soils | herts.ac.uk |
| Kd (L kg⁻¹) | 0.3 - 1.2 | Low organic carbon soil | researchgate.net |
| Koc (L kg⁻¹) | 246.1 (average) | Low organic carbon soil | researchgate.net |
Table 1: Sorption Coefficients for Isoproturon.
Leaching and Mobility Potential (Chemical Aspects)
The mobility of isoproturon and its potential to leach through the soil profile into groundwater is a significant environmental concern. nih.gov Its chemical characteristics, such as moderate water solubility and a low affinity for soil organic matter, contribute to its classification as a mobile compound. coastalwiki.orgmdpi.com Field and laboratory studies consistently demonstrate that isoproturon can move through the soil, with its transport being heavily influenced by water flow from rainfall or irrigation. oup.comnih.gov
The leaching potential of a pesticide is often assessed using screening models like the Groundwater Ubiquity Score (GUS), which is calculated based on the pesticide's half-life in soil and its Koc value. A GUS score greater than 2.8 indicates a high leaching potential, while a score between 1.8 and 2.8 suggests a transitional potential. Isoproturon has a calculated GUS leaching potential index of 2.61, placing it in the "transition state" category, signifying a potential for leaching under certain conditions. herts.ac.uk One study in low organic carbon soil calculated a GUS of 2.8 in the absence of manure, indicating leaching potential, which was reduced with the addition of organic matter. researchgate.net
Studies using lysimeters (undisturbed soil columns) have confirmed the leaching of isoproturon. Research on sandy loam and clay loam soils showed that isoproturon can move through the soil profile, with preferential flow paths in structured soils playing a significant role in its transport. cranfield.ac.uk The persistence of the compound also affects its leaching risk. With a soil half-life that can range from approximately 15 days in tropical climates to 40 days or more in temperate climates, isoproturon can persist long enough to be transported to lower soil depths by subsequent rain events. nih.govwho.int After 6 to 9 weeks in one study, nearly half of the applied isoproturon was still present in the upper 20 cm of soil. nih.gov This persistence, combined with its mobility, has led to its detection in both surface and groundwater across Europe. oup.commdpi.com
The following table presents data related to the mobility and persistence of isoproturon.
| Parameter | Value | Context | Source(s) |
| Water Solubility | 65-70 mg/L (at 20-22 °C) | Physical Property | nih.gov |
| Soil Half-Life (DT50) | ~40 days (temperate) | Field Conditions | coastalwiki.orgwho.int |
| Soil Half-Life (DT50) | 7 - 223 days | Laboratory Studies | mdpi.com |
| GUS Leaching Index | 2.61 | Calculated | herts.ac.uk |
Table 2: Chemical Properties Influencing Isoproturon Mobility.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Methodologies
The synthesis of phenylurea compounds has traditionally involved established chemical pathways. However, future research is increasingly focused on the development of novel, more efficient, and environmentally benign synthetic methodologies.
One area of exploration is the adoption of greener synthesis routes. This includes the use of water as a solvent and recyclable catalysts, such as polyethylene (B3416737) glycol (PEG-400), to minimize the environmental impact. nih.gov For instance, a method for synthesizing N,N'-diisopropylthiourea, a related compound, utilizes water as a solvent and a PEG-400 catalyst, allowing for the recycling of both the solvent and the catalyst. nih.gov Similar principles could be adapted for the synthesis of N,N-diisopropyl-N'-phenylurea to create a more sustainable industrial process.
Another promising approach is the use of non-phosgene routes. A novel process for synthesizing methyl N-phenyl carbamate (B1207046) from phenylurea and methanol (B129727) has been demonstrated to occur spontaneously without a catalyst, highlighting a potential pathway that avoids hazardous reagents. researchgate.net Research into adapting such non-phosgene methods for this compound could significantly improve safety and reduce production costs.
Furthermore, process optimization through different reaction conditions is a key research direction. For example, the synthesis of substituted phenylureas can be achieved by reacting substituted anilines with dialkylamines at elevated temperatures, with the reaction time and yield being influenced by the specific reagents and solvents used. google.com Future studies could systematically investigate these parameters for the synthesis of this compound to maximize efficiency. A patent describes a method for producing phenylurea herbicides by reacting a phenyl isocyanate derivative with a dimethylamine (B145610) salt in the presence of an organic base, a method that could be explored for deuterated labeling of these compounds for research purposes. google.com
Advanced Spectroscopic Characterization Techniques
Precise characterization of this compound and its derivatives is crucial for understanding their properties and behavior. Future research will likely leverage a suite of advanced spectroscopic techniques to gain deeper insights into their molecular structure and purity.
Table 1: Spectroscopic Techniques for Characterization
| Technique | Application for this compound |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁵N NMR spectroscopy can provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the isopropyl and phenyl groups. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying the compound, as well as its metabolites and degradation products. nih.govnih.govacs.orgresearchgate.net Electrospray ionization (ESI) is a common method used for phenylurea compounds. nih.govacs.orgresearchgate.net |
| X-ray Crystallography | This technique can determine the precise three-dimensional structure of the molecule in its crystalline form, providing valuable data on bond lengths, angles, and intermolecular interactions. researchgate.net |
| Infrared (IR) and Raman Spectroscopy | These vibrational spectroscopy methods can identify the functional groups present in the molecule, such as the urea (B33335) carbonyl group and the N-H bonds, and can be used to study hydrogen bonding interactions. |
Advanced NMR techniques, such as ¹⁵N solid-state NMR, could be particularly valuable for studying the interactions of this compound with other molecules or surfaces, for example, in environmental or materials science applications. nih.gov High-resolution mass spectrometry is critical for confirming the elemental composition of newly synthesized derivatives. rsc.org The combination of these techniques will provide a comprehensive understanding of the compound's structure and properties.
Development of Predictive Computational Models
Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict molecular properties and reactivity, thereby guiding experimental work. For this compound, future research will likely focus on developing and applying various computational models.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the herbicidal activity or potential toxicity of this compound and its derivatives. These models correlate structural features of molecules with their biological or physicochemical properties.
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net Such calculations can be used to predict NMR spectra, vibrational frequencies, and reaction mechanisms at the molecular level. For instance, DFT has been used to examine the electronic structure and calculate spectroscopic data for related urea derivatives. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules or soil components. This can help in understanding its environmental fate and mechanism of action. The development of reliable in silico screening methods is becoming increasingly important for assessing the safety and activity profiles of new chemical compounds. nih.gov
Table 2: Computational Modeling Approaches
| Model Type | Application for this compound |
|---|---|
| QSAR | Predict herbicidal activity, toxicity, and environmental properties. |
| DFT | Calculate electronic structure, spectroscopic properties, and reaction energetics. researchgate.net |
| MD Simulations | Simulate behavior in solution and interactions with other molecules. |
Design of this compound for Specific Chemical Functions
Beyond its use as a herbicide, there is significant potential to design derivatives of this compound for a range of specific chemical functions. This involves the strategic modification of the molecular structure to impart desired properties.
One emerging area is the development of phenylurea derivatives as therapeutic agents. For example, novel N,N-diphenylurea derivatives have been synthesized and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govnih.govnih.gov Similarly, other phenylurea derivatives have been investigated as potent antitumor agents. nih.gov By analogy, derivatives of this compound could be designed and screened for various biological activities.
Another avenue of research is in the field of molecular recognition. The urea functional group is known for its ability to form strong hydrogen bonds, making it an excellent motif for creating receptors for anions or other molecules. For instance, N,N'-disubstituted phenylureas have been shown to trigger conformational changes upon anion binding. researchgate.net Future work could focus on designing this compound-based systems for sensing or separation applications. The development of bifunctional intercalators for DNA recognition using rigid scaffolds is another area where the principles of molecular recognition are being applied. nih.gov
Understanding Long-Term Environmental Chemical Transformations
The widespread use of phenylurea herbicides necessitates a thorough understanding of their long-term environmental fate and the chemical transformations they undergo. Future research on this compound will be critical in assessing its environmental impact.
Studies on other phenylurea herbicides, such as diuron (B1670789) and isoproturon (B30282), have shown that they can be degraded in the environment through various pathways, including microbial degradation and photodegradation. acs.orgnih.gov The degradation of isoproturon in soil, for instance, often proceeds through sequential N-demethylation. nih.govnih.gov The initial N-demethylation step can be a rate-limiting factor in the complete mineralization of the compound. nih.gov
Photodegradation is another important transformation pathway. Phenylurea herbicides can undergo direct photolysis or be degraded through photosensitized reactions in the presence of substances like norfloxacin (B1679917) or natural organic matter. nih.govnih.govacs.org The photocatalytic degradation of these herbicides, often using titanium dioxide (TiO₂) as a catalyst, can lead to the formation of various by-products, including hydroxylated compounds. nih.govsigmaaldrich.commdpi.com
Future research should focus on identifying the specific degradation products of this compound under various environmental conditions. This will involve long-term studies in soil and water, utilizing advanced analytical techniques to track the parent compound and its transformation products. Understanding these pathways is essential for predicting the persistence of the compound in the environment and for developing effective bioremediation strategies. acs.org
Integration with Supramolecular Chemistry and Materials Science
The self-assembly properties of the urea group make this compound an interesting building block for supramolecular chemistry and materials science. The ability of urea moieties to form strong, directional hydrogen bonds can be harnessed to construct well-defined supramolecular polymers.
Research into bis-urea-based monomers has demonstrated their capacity to form long, fibrous structures in water, with the stability and dynamic nature of the resulting supramolecular polymers being tunable. tue.nl These materials have potential applications as dynamic biomaterials. The self-assembly of these molecules can be influenced by the solvent, with gels forming in less polar environments. nih.gov
Future research could explore the synthesis of bifunctional derivatives of this compound to create supramolecular polymers with specific properties. For example, incorporating photoresponsive or electroactive units into the molecular structure could lead to the development of "smart" materials that respond to external stimuli. The fabrication of fluorescent supramolecular polymers from crown ether-based systems with guest molecules has been demonstrated, suggesting potential applications in dynamic luminescent materials. nih.gov The anti-cooperative polymerization behavior observed in some systems presents another layer of complexity and control in the design of supramolecular materials. rsc.org The integration of this compound into these advanced material designs represents a promising frontier for future research.
Conclusion
Summary of Key Academic Findings on N,N-diisopropyl-N'-phenylurea
While dedicated research solely on this compound is limited, a wealth of information can be gleaned from studies on analogous asymmetrically substituted phenylurea compounds. These studies provide a foundational understanding of the synthesis, structure, and potential applications of this class of molecules.
Synthesis and Structural Characterization
The synthesis of asymmetrically substituted ureas like this compound typically involves the reaction of an isocyanate with a corresponding amine. nih.gov Traditional methods have often utilized hazardous reagents such as phosgene (B1210022). nih.gov However, modern synthetic strategies are increasingly focused on safer and more environmentally benign alternatives. These include the use of phosgene substitutes like N,N'-carbonyldiimidazole (CDI) and catalytic oxidative carbonylation using carbon monoxide. nih.gov A catalyst-free, one-pot reaction of amines with carbonyl sulfide (B99878) (COS) has also emerged as a mild and selective method for producing asymmetric ureas. acs.org
Biological and Chemical Properties
Phenylurea compounds are well-recognized for their diverse biological activities. nih.govnih.gov They are extensively used as herbicides, with their mode of action often involving the inhibition of photosynthesis at photosystem II. researchgate.netresearchgate.net The substitution pattern on the phenylurea scaffold is crucial for its herbicidal efficacy. researchgate.net
In the realm of medicinal chemistry, urea (B33335) derivatives are integral to numerous bioactive compounds and approved drugs. nih.gov The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a valuable pharmacophore in drug design. nih.gov Phenylurea derivatives have been investigated as potential enzyme inhibitors, with some showing potent activity against targets like indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. nih.govnih.gov Although the specific inhibitory activity of this compound has not been reported, the broader class of phenylureas demonstrates significant potential in this area.
Remaining Challenges and Open Questions
Despite the progress in understanding phenylurea chemistry, several challenges and unanswered questions remain, particularly concerning this compound.
Specific Synthesis and Characterization
A significant gap exists in the literature regarding the dedicated synthesis and comprehensive characterization of this compound. While general methods for synthesizing asymmetric ureas are available, optimizing these for this specific compound to achieve high yield and purity remains an open area for investigation. organic-chemistry.orgresearchgate.net Furthermore, detailed spectroscopic and crystallographic data are essential for a complete understanding of its molecular structure and intermolecular interactions, which are currently lacking. researchgate.netresearchgate.net
Elucidation of Biological Activity
The biological profile of this compound is largely unexplored. While its structural similarity to known herbicides and bioactive molecules suggests potential applications, systematic screening and mechanistic studies are required to determine its specific biological targets and efficacy. researchgate.netontosight.ai For instance, its potential as a photosystem II inhibitor in plants or as an enzyme inhibitor in a therapeutic context needs to be experimentally validated.
Structure-Activity Relationship (SAR) Studies
The influence of the diisopropyl substitution on the biological activity of the phenylurea scaffold is a key question. Comparative studies with other N-alkyl substituted phenylureas would be invaluable in establishing a clear structure-activity relationship. Understanding how the steric bulk and electronic properties of the isopropyl groups affect binding to biological targets is crucial for the rational design of more potent and selective analogues.
Broader Impact of Research on Urea Chemistry
The focused study of this compound, while valuable in its own right, also contributes to the broader advancement of urea chemistry.
Advancement of Synthetic Methodologies
The pursuit of efficient and selective syntheses for asymmetrically substituted ureas like this compound drives the development of novel synthetic methods. tandfonline.comresearchgate.net Challenges associated with controlling the reactivity of different amine nucleophiles and avoiding the formation of symmetric byproducts spur innovation in catalyst design and reaction engineering. acs.org These advancements have far-reaching implications, enabling the synthesis of a wide array of complex urea-containing molecules for various applications.
Expansion of the Chemical Space for Drug Discovery
Research into the biological activities of novel urea derivatives, including this compound, expands the chemical space available for drug discovery. nih.gov The unique substitution pattern of this compound may lead to novel interactions with biological targets, potentially uncovering new therapeutic opportunities. nih.gov The urea scaffold's versatility as a pharmacophore ensures that new derivatives will continue to be a rich source of lead compounds for a variety of diseases.
Informing the Design of New Agrochemicals
The study of phenylurea herbicides has a long history, and the investigation of new derivatives contributes to the development of more effective and environmentally benign agrochemicals. researchgate.netresearchgate.netresearchgate.netnih.gov Understanding the SAR of compounds like this compound can guide the design of next-generation herbicides with improved selectivity and reduced environmental persistence.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-diisopropyl-N'-phenylurea, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic addition : React isocyanates (e.g., diisopropylcarbodiimide) with anilines (e.g., phenylurea derivatives) under anhydrous conditions. Solvents like dichloromethane or toluene are preferred for controlling reactivity .
- Schotten-Baumann modification : Use acyl chlorides (e.g., substituted benzoyl chlorides) with phenylurea precursors in a biphasic solvent system (water/organic) to improve purity .
- Key Variables :
- Temperature (20–60°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) significantly affect yield (typically 60–85%) .
Q. How is the structure of this compound characterized in synthetic studies?
- Analytical Techniques :
- Spectroscopy :
- 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (diisopropyl CH3) and δ 7.2–7.6 ppm (aromatic protons) confirm substituents .
- IR : Urea C=O stretch near 1640–1680 cm⁻¹ and N-H bends at 3300–3450 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220–280) validate molecular weight .
- Purity Assessment : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro models are used to evaluate the biological activity of this compound derivatives?
- Assays :
- Anticancer : MTT assays on HeLa (cervical cancer) or MCF-7 (breast cancer) cell lines, with IC50 values compared to cisplatin .
- Antifungal : Disk diffusion tests against Rhizoctonia solani or Candida albicans .
- Mechanistic Studies :
- Flow cytometry for apoptosis (Annexin V/PI staining) .
- Molecular docking to predict interactions with targets like tubulin or DNA topoisomerases .
Advanced Research Questions
Q. How can researchers address solubility challenges of this compound in biological testing?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrophilic groups (e.g., PEGylation) or pH-sensitive linkers .
- Data : Hydrophobicity (LogP ~3.5) limits bioavailability; micellar solubilization increases effective concentration 5–10× .
Q. How should contradictory cytotoxicity data across studies be analyzed?
- Factors to Investigate :
- Cell Line Variability : HeLa vs. primary cells may show differential sensitivity due to metabolic activity .
- Assay Conditions : Incubation time (48 vs. 72 hrs) and serum content (FBS 5% vs. 10%) alter IC50 values by 20–50% .
- Statistical Approaches :
- Meta-analysis of multiple datasets with standardized normalization (e.g., z-score) .
- Dose-response curve modeling (Hill equation) to compare efficacy thresholds .
Q. What strategies optimize this compound stability in formulation for drug delivery?
- Stability Studies :
- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180–220°C, suggesting room-temperature stability .
- Photodegradation : UV-light exposure in PBS (pH 7.4) causes <10% degradation over 24 hrs .
- Formulation Solutions :
- Lyophilization with cryoprotectants (trehalose) for long-term storage .
- Encapsulation in PLGA nanoparticles (85–90% encapsulation efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
